molecular formula C13H10Cl2N2O4S B4788849 2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE

2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE

Cat. No.: B4788849
M. Wt: 361.2 g/mol
InChI Key: YAHNCVAVPZCHRT-UHFFFAOYSA-N
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Description

2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with chlorophenyl, chloro, and ethanesulfonyl groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenyl with 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The chloro and ethanesulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: 2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, chloro, and ethanesulfonyl groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-2-22(19,20)13-16-7-9(15)11(17-13)12(18)21-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNCVAVPZCHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE
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2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE
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2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE
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2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE
Reactant of Route 5
2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE
Reactant of Route 6
2-CHLOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE

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